molecular formula C28H51N11O12 B14203346 H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH CAS No. 869467-35-6

H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH

Katalognummer: B14203346
CAS-Nummer: 869467-35-6
Molekulargewicht: 733.8 g/mol
InChI-Schlüssel: CIJGOXRKJYIABJ-FEEYSSBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH is a peptide sequence composed of the amino acids threonine, serine, arginine, valine, serine, glycine, and glutamine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs large-scale SPPS with automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield hydroxylated peptides, while reduction of disulfide bonds results in free thiol-containing peptides.

Wissenschaftliche Forschungsanwendungen

H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: has various scientific research applications, including:

    Chemistry: Studying peptide synthesis methods and developing new coupling reagents.

    Biology: Investigating the biological activities of peptides and their interactions with proteins and enzymes.

    Medicine: Exploring potential therapeutic applications, such as antimicrobial peptides or peptide-based drugs.

    Industry: Developing peptide-based materials and coatings with specific properties.

Wirkmechanismus

The mechanism of action of H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH depends on its specific biological activity. Peptides can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various cellular pathways, leading to specific biological effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids.

    H-Thr-Ser-Arg-Val-Ser-Gly-Gln-Ala-OH: A similar peptide with an additional alanine residue.

Uniqueness

H-Thr-Ser-Arg-Val-Ser-Gly-Gln-OH: is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of arginine and glutamine residues can influence its interactions with molecular targets and its overall stability.

Eigenschaften

CAS-Nummer

869467-35-6

Molekularformel

C28H51N11O12

Molekulargewicht

733.8 g/mol

IUPAC-Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H51N11O12/c1-12(2)21(26(49)38-16(10-40)22(45)34-9-19(44)35-15(27(50)51)6-7-18(29)43)39-23(46)14(5-4-8-33-28(31)32)36-24(47)17(11-41)37-25(48)20(30)13(3)42/h12-17,20-21,40-42H,4-11,30H2,1-3H3,(H2,29,43)(H,34,45)(H,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,50,51)(H4,31,32,33)/t13-,14+,15+,16+,17+,20+,21+/m1/s1

InChI-Schlüssel

CIJGOXRKJYIABJ-FEEYSSBVSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O

Kanonische SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.